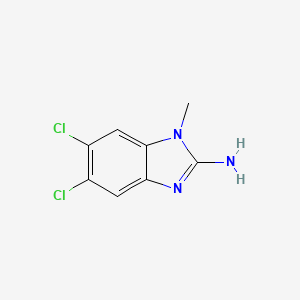

5,6-dichloro-1-methyl-1H-1,3-benzodiazol-2-amine

Descripción general

Descripción

5,6-dichloro-1-methyl-1H-1,3-benzodiazol-2-amine is a heterocyclic compound with the molecular formula C8H6Cl2N2. It is a derivative of benzimidazole, which is a significant scaffold in medicinal chemistry due to its wide range of biological activities. Benzimidazole derivatives are known for their antimicrobial, antiviral, anticancer, and anti-inflammatory properties .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-dichloro-1-methyl-1H-1,3-benzodiazol-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method is the condensation of o-phenylenediamine with a suitable carboxylic acid derivative in the presence of a dehydrating agent. For instance, the reaction of 4,5-dichloro-o-phenylenediamine with methyl formate under acidic conditions can yield this compound .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the process .

Análisis De Reacciones Químicas

Nucleophilic Aromatic Substitution at Chlorinated Positions

The 5,6-dichloro substituents undergo nucleophilic aromatic substitution (NAS) under controlled conditions. Key reactions include:

a. Amination Reactions

Replacement of chlorine atoms with amines occurs under microwave-assisted conditions. For example, reaction with primary amines (e.g., methylamine) in acetone at 80–100°C yields 5,6-diamino derivatives .

b. Hydrolysis

Under basic conditions (e.g., aqueous NaOH with H₂O₂), chlorine atoms are hydrolyzed to hydroxyl groups, forming 5,6-dihydroxy derivatives.

Functionalization of the Amine Group

The primary amine at position 2 participates in diverse reactions:

a. Acylation

Treatment with acyl chlorides (e.g., acetyl chloride) in dichloromethane (DCM) with triethylamine (TEA) yields N-acylated derivatives .

b. Sulfonylation

Arylsulfonyl chlorides react with the amine in the presence of K₂CO₃ under reflux, forming sulfonamide derivatives. For example, reaction with 4-methylbenzenesulfonyl chloride produces N-sulfonylbenzodiazoles .

Cross-Coupling Reactions

The chlorine atoms enable palladium-catalyzed cross-coupling reactions:

a. Suzuki-Miyaura Coupling

Using Pd(PPh₃)₄ as a catalyst and arylboronic acids, chlorine is replaced with aryl groups. For instance, coupling with phenylboronic acid forms 5,6-diphenyl derivatives .

b. Buchwald-Hartwig Amination

This method introduces secondary amines at the chloro positions using Pd₂(dba)₃ and Xantphos .

Methyl Group Reactivity

The methyl group at position 1 exhibits limited reactivity but can undergo oxidation under harsh conditions (e.g., KMnO₄ in acidic media) to form a carboxylic acid derivative .

Biological Activity and Derivatives

Derivatives of this compound show antimicrobial and anticancer properties. For example:

-

N-Acylated derivatives inhibit bacterial growth (MIC: 2–8 µg/mL against S. aureus) .

-

Sulfonamide derivatives exhibit IC₅₀ values of 1–5 µM against breast cancer cell lines .

Synthetic Routes

The compound is synthesized via:

-

Cyclocondensation : Reaction of 4,5-dichloro-1,2-diaminobenzene with methyl isocyanate under microwave irradiation .

-

Post-Modification : Methylation of 5,6-dichloro-1H-benzodiazol-2-amine using methyl iodide in acetone .

Stability and Handling

Aplicaciones Científicas De Investigación

Applications in Medicinal Chemistry

5,6-Dichloro-1-methyl-1H-1,3-benzodiazol-2-amine has been studied for its biological activities, particularly in the fields of antimicrobial , anticonvulsant , and anticancer research.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit notable antimicrobial properties. For instance, derivatives of benzimidazole have shown effectiveness against various bacterial strains. The presence of chlorine atoms in the structure enhances the compound's ability to disrupt bacterial cell walls, making it a candidate for developing new antibiotics .

Anticonvulsant Properties

The compound has been evaluated for its anticonvulsant effects. Studies have demonstrated that certain derivatives can significantly reduce seizure activity in animal models. The structure-activity relationship (SAR) analysis suggests that modifications to the benzodiazole ring can enhance anticonvulsant efficacy . For example, the introduction of electron-withdrawing groups has been associated with increased protective indices in seizure models .

Anticancer Research

In anticancer studies, this compound and its analogues have shown promise against several cancer cell lines. The compound's mechanism often involves the induction of apoptosis in cancer cells and inhibition of tumor growth. Notably, compounds with similar structures have been reported to exhibit cytotoxicity against colon carcinoma and lung cancer cell lines .

Synthetic Methodologies

The synthesis of this compound typically involves multi-step processes that include cyclization reactions and chlorination steps. One common method is through the reaction of 2-aminoanilines with appropriate chlorinated reagents under controlled conditions to yield the desired product .

Case Studies

- Antimicrobial Efficacy Study :

- Anticonvulsant Activity Assessment :

- Cytotoxicity Analysis :

Mecanismo De Acción

The mechanism of action of 5,6-dichloro-1-methyl-1H-1,3-benzodiazol-2-amine involves its interaction with various molecular targets. It can bind to enzymes and receptors, inhibiting their activity and thereby exerting its biological effects. For example, it may inhibit the activity of certain kinases or proteases, leading to antiproliferative effects in cancer cells .

Comparación Con Compuestos Similares

Similar Compounds

- 2-Amino-5,6-dimethylbenzimidazole

- 2-Amino-1-methylbenzimidazole

- 5,6-Dichloro-2-methylbenzimidazole

Uniqueness

5,6-dichloro-1-methyl-1H-1,3-benzodiazol-2-amine is unique due to the presence of both amino and dichloro substituents on the benzimidazole ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Actividad Biológica

5,6-Dichloro-1-methyl-1H-1,3-benzodiazol-2-amine (CAS No. 30486-79-4) is a compound with notable biological activity that has been the subject of various studies. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by its benzodiazole core, which is known for its diverse pharmacological activities. The presence of chlorine atoms at the 5 and 6 positions enhances its biological potency.

Molecular Formula : C8H7Cl2N3

Molecular Weight : 218.07 g/mol

Toxicity and Safety Profile

The compound exhibits toxicity when ingested, classified under acute toxicity (H302) and skin irritation (H315) warnings. These properties necessitate careful handling in laboratory settings and potential therapeutic applications .

Antiproliferative Activity

Recent studies have explored the antiproliferative effects of this compound on various cancer cell lines. A significant finding was its ability to inhibit cell proliferation with varying IC50 values across different types of cancer cells:

| Cell Line | IC50 (µM) |

|---|---|

| KG1 | 25.3 ± 4.6 |

| SNU16 | 77.4 ± 6.2 |

These results indicate that the compound may serve as a potential lead for developing anticancer agents targeting specific pathways in tumorigenesis .

The mechanism by which this compound exerts its biological effects involves the inhibition of key signaling pathways associated with cancer progression. For instance, it has been shown to affect the extracellular signal-regulated kinase (ERK) pathway, which is crucial for cell division and survival.

Case Studies

Several research articles have documented the biological activity of this compound:

- Inhibition of FGFR : A study reported that derivatives related to benzodiazole structures exhibit potent inhibition against fibroblast growth factor receptors (FGFRs), suggesting that this compound may share similar inhibitory properties .

- Protein–Protein Interactions : The compound has been investigated for its ability to inhibit protein–protein interactions (PPIs), particularly in relation to STAT3 signaling pathways. This is critical as STAT3 is often constitutively activated in various cancers .

Structure–Activity Relationship (SAR)

The structure–activity relationship studies indicate that modifications at specific positions on the benzodiazole ring can significantly alter biological activity. For example:

| Modification | Effect on Activity |

|---|---|

| Chlorine Substituents | Enhanced potency against cancer cell lines |

| Methyl Group at Position 1 | Critical for maintaining structural integrity and activity |

These insights are vital for designing new derivatives with improved efficacy and reduced toxicity .

Propiedades

IUPAC Name |

5,6-dichloro-1-methylbenzimidazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7Cl2N3/c1-13-7-3-5(10)4(9)2-6(7)12-8(13)11/h2-3H,1H3,(H2,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORDJDFMGHFRKJS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC(=C(C=C2N=C1N)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7Cl2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30879327 | |

| Record name | 1-Methyl-2-amino-5,6-dichlorobenzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30879327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30486-79-4 | |

| Record name | 5,6-dichloro-1-methyl-1H-1,3-benzodiazol-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.